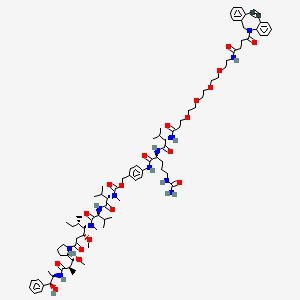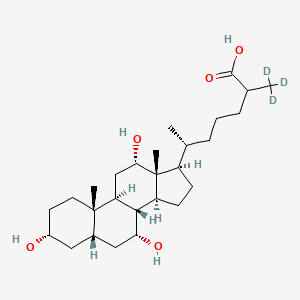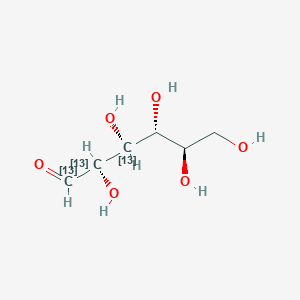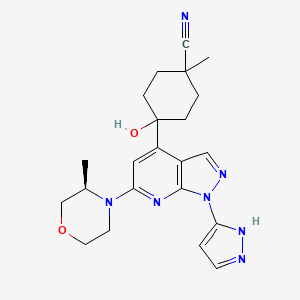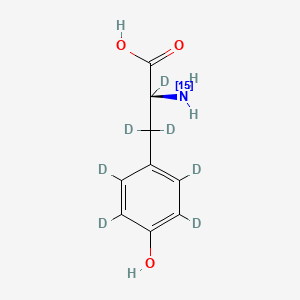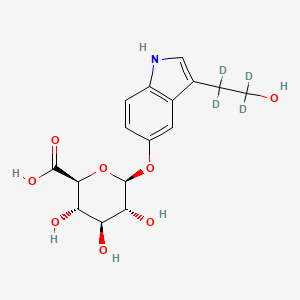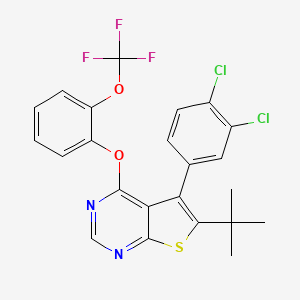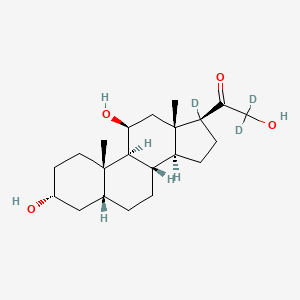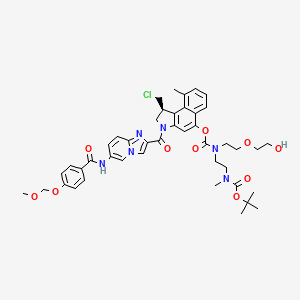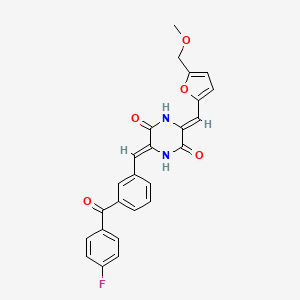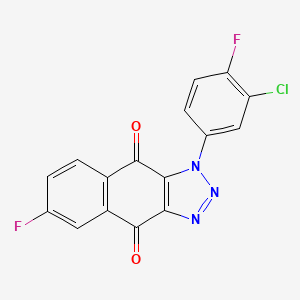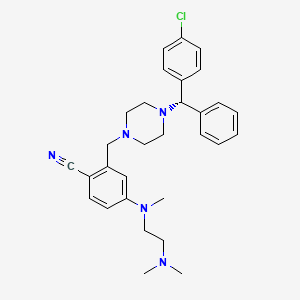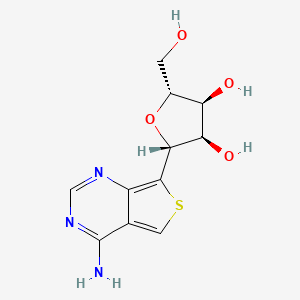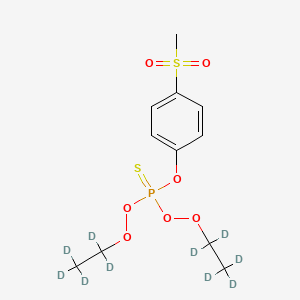
Fensulfothion sulfone-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fensulfothion sulfone-d10 is a deuterium-labeled derivative of fensulfothion sulfone. It is an organophosphorus compound that is primarily used in scientific research. The deuterium labeling makes it particularly useful in studies involving mass spectrometry and other analytical techniques, as it allows for precise tracking and quantification of the compound in various biological and chemical systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fensulfothion sulfone-d10 typically involves the deuteration of fensulfothion sulfone. This process can be achieved through the use of deuterated reagents and solvents. The reaction conditions often include the use of a deuterium source, such as deuterium gas or deuterated water, under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms into the molecular structure.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and other reagents safely. The production is carried out in a controlled environment to maintain the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Fensulfothion sulfone-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Fensulfothion sulfone-d10 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pesticides and insecticides, as well as in environmental monitoring to detect and quantify pesticide residues.
Wirkmechanismus
The mechanism of action of fensulfothion sulfone-d10 involves its interaction with specific molecular targets, such as enzymes and receptors The deuterium labeling allows for detailed studies of these interactions at the molecular level The compound can inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing their normal function
Vergleich Mit ähnlichen Verbindungen
Fensulfothion sulfone-d10 can be compared with other similar compounds, such as:
Fensulfothion: The non-deuterated form of the compound, used as an insecticide and nematicide.
Fenthion sulfoxide: Another organophosphorus compound with similar applications but different chemical properties.
Fenthion oxon sulfoxide: A related compound with a different oxidation state and distinct biological activity.
The uniqueness of this compound lies in its deuterium labeling, which provides advantages in analytical studies by allowing for precise tracking and quantification.
Eigenschaften
Molekularformel |
C11H17O7PS2 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
(4-methylsulfonylphenoxy)-bis(1,1,2,2,2-pentadeuterioethylperoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17O7PS2/c1-4-14-17-19(20,18-15-5-2)16-10-6-8-11(9-7-10)21(3,12)13/h6-9H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 |
InChI-Schlüssel |
BSEQHSMKLSKLQU-IZUSZFKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OOP(=S)(OC1=CC=C(C=C1)S(=O)(=O)C)OOC([2H])([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCOOP(=S)(OC1=CC=C(C=C1)S(=O)(=O)C)OOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


